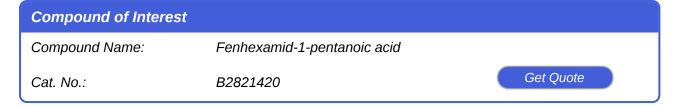


Environmental fate and transport of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Environmental Fate and Transport of Fenhexamid

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a locally systemic, protectant fungicide widely used in agriculture to control a range of fungal diseases, particularly Botrytis cinerea (grey mold) and Monilinia species (brown rot), on fruits, vegetables, and ornamental crops.[1][2] Its application results in its direct release into the environment, necessitating a thorough understanding of its subsequent fate and transport.[1] This technical guide provides a comprehensive overview of the environmental behavior of Fenhexamid, detailing its degradation pathways, mobility in various environmental compartments, and the methodologies used to assess these processes. The information is intended for researchers, scientists, and environmental professionals involved in pesticide risk assessment and management.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. Key properties for Fenhexamid are summarized below.



Property	Value	Reference
Molecular Weight	302.2 g/mol	[1]
Vapor Pressure	3.0 x 10 ⁻⁹ mm Hg (20°C) / 4.0 x 10 ⁻⁴ mPa (20°C)	[1][2]
Henry's Law Constant	4.93 x 10 ⁻¹¹ atm-cu m/mol (pH 7, 20°C)	[1]
Octanol-Water Partition Coefficient (log Kow)	3.51	[1][2]
Dissociation Constant (pKa)	7.3	[1][2]
Water Solubility	Moderately soluble	[2]
Melting Point	153 °C	[1]

Environmental Fate and Transport

Once released, Fenhexamid is subject to various transport and transformation processes that dictate its concentration, persistence, and potential for exposure to non-target organisms.

Fate in Soil

- Adsorption and Mobility: Fenhexamid is expected to have slight mobility in soil.[1] Its
 estimated soil organic carbon-water partitioning coefficient (Koc) is 4100, suggesting strong
 adsorption to soil particles.[1] Adsorption is influenced by soil properties, with a high affinity
 for humic acid (73%), smectite (31%), and ferrihydrite (20%).[3][4] The pKa of 7.3 indicates
 that Fenhexamid will exist partially in its anionic form in most environmental soils, and anions
 generally do not adsorb as strongly to soil as their neutral counterparts.[1]
- Degradation: The primary route of dissipation in soil is biodegradation. Under laboratory aerobic conditions, Fenhexamid degrades rapidly, with a reported half-life (DT50) of less than one day in microbially active soils.[1][3][5] In the absence of microorganisms, the compound is stable, highlighting the critical role of soil microflora in its degradation.[3][4] One identified bacterium, Bacillus megaterium, can metabolize Fenhexamid through the hydroxylation of its cyclohexane ring.[3][4] Photodegradation on soil surfaces is not



considered a significant pathway for the parent compound but may contribute to the mineralization of its metabolites.[5]

Table 1: Soil Degradation Data for Fenhexamid

Degradation Process	Half-Life (DT50)	Conditions	Reference
Aerobic Biodegradation	< 1 day	Laboratory, 8 different soils, 20°C	[5]
Aerobic Biodegradation	~1 day	Laboratory, good microflora activity	[3][4]

Fate in Water

- Hydrolysis: Fenhexamid is stable to hydrolysis in environmental conditions, showing no significant degradation over 30 days in sterile buffered solutions at pH 5, 7, and 9.[1][6]
 Therefore, chemical hydrolysis is not an important degradation pathway.[6]
- Aqueous Photolysis: In contrast to its hydrolytic stability, Fenhexamid degrades rapidly in water when exposed to sunlight.[1] Photolysis is a major degradation pathway in aquatic systems. The degradation rate is significantly influenced by pH, increasing as the pH rises.[7] The photolytic half-life can be very short; for instance, a half-life equivalent to 1.8 hours has been reported under simulated midday midsummer sunlight.[6] The presence of substances like humic and fulvic acids can retard the degradation rate by shielding the molecules from light.[7]
- Aquatic Biodegradation: Biodegradation also occurs in aquatic environments. In laboratory
 aerobic aquatic systems, biodegradation half-lives of 14-24 days have been reported.[1] Due
 to its tendency to adsorb, Fenhexamid released into water is expected to partition to
 suspended solids and sediment.[1]

Table 2: Aquatic Degradation Data for Fenhexamid



Degradation Process	Half-Life / Rate	Conditions	Reference
Hydrolysis	Stable	pH 5, 7, 9 for 30 days	[1][6]
Aqueous Photolysis	1.8 hours (equivalent)	Xenon lamp, 40° latitude equivalent	[6]
Aqueous Photolysis	$k = 6.11 \times 10^{-1} h^{-1}$	pH 7.3	[7]
Aqueous Photolysis	k = 1.69 h ⁻¹	pH 9.0	[7]
Aerobic Aquatic Biodegradation	14 - 24 days	Laboratory aerobic aquatic systems	[1]

Fate in Air

Given its very low vapor pressure (3.0 x 10^{-9} mm Hg) and low Henry's Law constant, Fenhexamid is expected to exist solely in the particulate phase in the atmosphere.[1] It is essentially nonvolatile from moist or dry soil and water surfaces.[1] Particulate-phase Fenhexamid will be removed from the atmosphere primarily through wet and dry deposition.[1]

Bioconcentration

The potential for Fenhexamid to accumulate in aquatic organisms is considered moderate.[1] An estimated Bioconcentration Factor (BCF) of 96 has been calculated based on its log Kow of 3.51.[1]

Degradation Pathways and Metabolites

The degradation of Fenhexamid proceeds through different pathways depending on the environmental compartment, leading to a variety of transformation products.

• In Soil: Aerobic degradation ultimately leads to mineralization, forming carbon dioxide and bound residues.[5] Intermediates can include dimeric and trimeric coupling products formed through microbial or abiotic processes.[5] However, studies suggest that the parent compound is the only residue of concern found in significant amounts.[5]

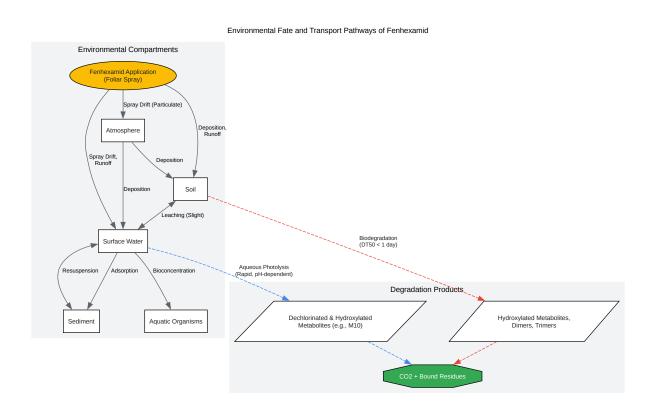






- In Water (Photolysis): The primary photolytic degradation products include dechlorinated and hydroxylated forms of Fenhexamid.[1] One major identified product is the benzoxazole of Fenhexamid (M10, WAK 7004).[6] Further degradation can lead to mineralization to CO2.[6]
- In Plants: The metabolic pathway in plants involves hydroxylation followed by conjugation, for example, with glucose to form glucosides.[6]





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Caption: Environmental fate and transport pathways of Fenhexamid.



Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides. These studies are typically conducted following international guidelines (e.g., OECD, EPA).[8][9][10]

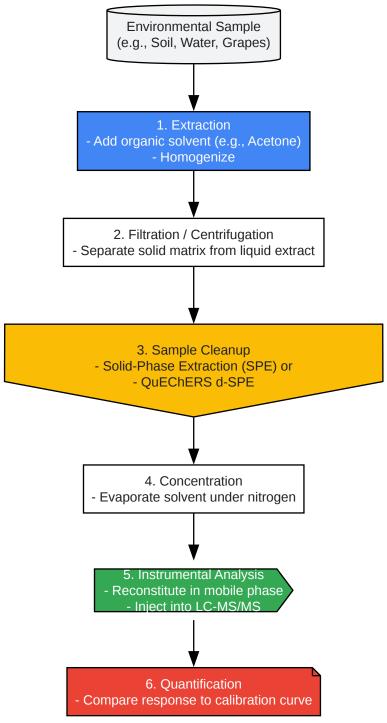
Residue Analysis in Environmental Matrices

Accurate quantification of Fenhexamid in samples like soil, water, and plant tissues is crucial. A common analytical approach involves solvent extraction, sample cleanup, and chromatographic analysis.

- 1. Extraction: The sample (e.g., 10 g of soil or homogenized grape) is mixed with an organic solvent. Acetone and ethyl acetate are commonly used.[11][12] The mixture is homogenized to ensure efficient transfer of Fenhexamid from the sample matrix into the solvent.
- 2. Cleanup: The raw extract often contains co-extractives that can interfere with analysis. Cleanup steps are necessary to purify the sample.
 - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method involving an initial extraction with acetonitrile followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and a dispersive solid-phase extraction (d-SPE) step with sorbents to remove interferences.[12]
 - Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent material. For Fenhexamid, octadecylsilanized silica gel (C18) and graphitized carbon black cartridges are effective for cleanup.[11]
- 3. Analysis: The final, cleaned extract is concentrated and analyzed, typically using Liquid
 Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which provides high
 sensitivity and selectivity.[11][13] Gas Chromatography (GC) with detectors like a nitrogenphosphorus detector (NPD) has also been used.[13][14]
- 4. Quantification: The concentration of Fenhexamid is determined by comparing the instrument's response for the sample to a calibration curve generated from standard solutions of known concentrations.[11]

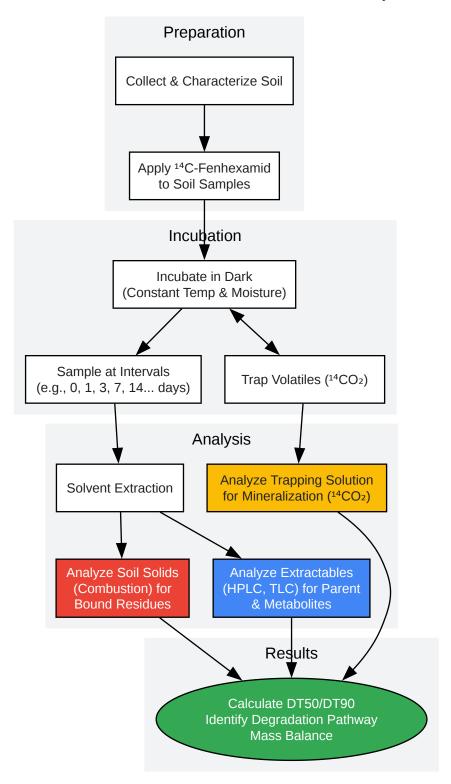


General Workflow for Fenhexamid Residue Analysis





Workflow for an Aerobic Soil Metabolism Study



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- To cite this document: BenchChem. [Environmental fate and transport of Fenhexamid].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2821420#environmental-fate-and-transport-of-fenhexamid]

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